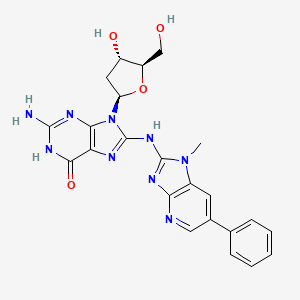

Dguo-phip

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Scientific research in the field of organic chemistry often explores the synthesis, molecular structure, chemical reactions, and properties of compounds for various applications, including understanding fundamental biological processes and developing new materials or drugs.

Synthesis Analysis

Research on chemical synthesis focuses on creating compounds through chemical reactions. Techniques like cross-coupling reactions have been developed for the synthesis of heterocyclic food mutagens, offering new synthetic routes to complex molecules (Sajith et al., 2013).

Molecular Structure Analysis

The structural determination of molecules, including isomeric compounds, can be significantly enhanced by advanced methods such as quantum chemical calculations of NMR shifts, improving the accuracy of stereochemical assignments (Grimblat, Zanardi, & Sarotti, 2015).

Chemical Reactions and Properties

Understanding the reactivity and interaction of molecules with DNA is crucial, as exemplified by studies on the mutagenic and carcinogenic effects of compounds like PhIP through DNA adduct formation, shedding light on the molecular mechanisms of mutation induction (Fukuda et al., 2009).

Physical Properties Analysis

The physical properties of molecules, including their spectroscopic and optical characteristics, are essential for applications in materials science and biochemistry. Techniques like FTIR, NMR, and optical absorption studies provide insights into the molecular structure and potential applications of compounds (Suvitha & Murugakoothan, 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, bond formation, and interaction energies, are fundamental to understanding and designing new molecules with desired functions. Density functional theory (DFT) has become a popular method for calculating these properties across a wide range of systems (Riley, Op't Holt, & Merz, 2007).

科学研究应用

In-vitro NMR Studies of Prostate Tumor Cell Metabolism: Cavallari等人(2020年)进行的这项研究讨论了使用PHIP-SAH方法获得的超极化丙酮酸盐来进行前列腺癌细胞代谢研究。这些发现可能与了解Dguo-phip在癌症研究和诊断中的应用相关(Cavallari et al., 2020)。

ParaHydrogen Induced Polarization of 13C Carboxylate Resonance in Acetate and Pyruvate: Reineri等人(2015年)探讨了一种实现乙酸盐和丙酮酸盐等分子超极化的方法,这可能与研究Dguo-phip时使用的技术相关(Reineri, Boi, & Aime, 2015)。

Studies to Enhance Hyperpolarization Level in PHIP-SAH-Produced C13-Pyruvate: Cavallari等人(2018年)的这项研究侧重于改善钠[1-13C]丙酮酸盐的超极化水平,这可能为Dguo-phip研究所用的方法提供见解(Cavallari, Carrera, Aime, & Reineri, 2018)。

Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate: Brahms等人(2022年)提出了一种制备乙烯酯的新方法,包括丙酮酸盐的超极化,这可能与Dguo-phip的合成和研究相关(Brahms et al., 2022)。

属性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVGJHQDVDVQHH-ARFHVFGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N9O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931641 |

Source

|

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dguo-phip | |

CAS RN |

142784-25-6 |

Source

|

| Record name | N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142784256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-imino-8-[(1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino]-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)